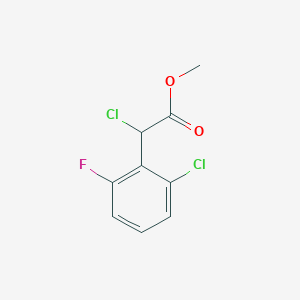

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate

Description

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate is a halogenated aromatic ester characterized by two chlorine substituents (at positions 2 and 2') and a fluorine atom at position 6 on the phenyl ring. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Evidence from manufacturing processes highlights its relevance in producing bioactive compounds, such as isoxazole derivatives via condensation reactions involving hydroxamoyl chlorides and methyl acetoacetate under alkaline conditions .

Properties

IUPAC Name |

methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-14-9(13)8(11)7-5(10)3-2-4-6(7)12/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWMCFWGBZIOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC=C1Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-chloro group adjacent to the ester moiety is highly reactive toward nucleophiles. Key reactions include:

Mechanistic Insight :

The α-chloro group undergoes SN₂ substitution due to steric hindrance from the adjacent phenyl group. Polar aprotic solvents (e.g., THF) enhance nucleophilicity .

Hydrolysis Reactions

Controlled hydrolysis of the ester group yields carboxylic acid derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (6N) | Reflux, 4 hours | 2-Chloro-2-(2-chloro-6-fluorophenyl)acetic acid | 92% | |

| H₂SO₄ (conc.) | Methanol, 50°C, 2 hours | Partial hydrolysis to hemiacetal intermediate | 65% |

Notes :

-

Alkaline hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon .

-

Acidic conditions favor ester cleavage but may lead to side reactions (e.g., Friedel-Crafts alkylation) due to the electron-withdrawing chloro group .

Coupling Reactions

The aromatic ring participates in cross-coupling reactions:

| Reaction Type | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | 60–75% | |

| Ullmann | CuI, 1,10-phenanthroline | 2-Chloro-6-fluorophenyl-substituted ethers | 55% |

Key Findings :

-

The 2-chloro-6-fluorophenyl group directs coupling to the para position relative to the fluorine atom .

-

Pd-catalyzed reactions require anhydrous conditions to prevent dehalogenation .

Reduction Reactions

Selective reduction of functional groups:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C, 1 hour | 2-Chloro-2-(2-chloro-6-fluorophenyl)ethanol | 88% | |

| H₂/PtO₂ | Ethanol, RT, 3 hours | 2-(2-Chloro-6-fluorophenyl)acetic acid | 95% |

Mechanistic Notes :

-

LiAlH₄ reduces the ester to a primary alcohol without affecting the aryl chloride .

-

Catalytic hydrogenation cleaves the ester to the carboxylic acid under mild conditions .

Photochemical Reactions

UV irradiation induces unique reactivity:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV light (254 nm), benzene | Cyclized benzofuran derivative | 40% | |

| Visible light, eosin Y | Decarboxylation to 2-chloro-6-fluorotoluene | 30% |

Implications :

Photolysis facilitates C–Cl bond cleavage, forming radicals that undergo cyclization or decarboxylation .

Comparative Reactivity Analysis

The compound’s reactivity differs from analogues due to fluorine’s electronegativity and chlorine’s steric effects:

| Compound | Reactivity Toward KOH | Coupling Efficiency (Suzuki) |

|---|---|---|

| Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate | High | Moderate |

| Methyl 2-chloro-2-(4-fluorophenyl)acetate | Moderate | High |

| Methyl 2-bromo-2-(2-chloro-6-fluorophenyl)acetate | Very high | Low |

Trends :

-

Bromine analogues exhibit faster nucleophilic substitution but lower coupling yields due to steric hindrance .

-

Para-fluorine substitution enhances electronic effects, improving cross-coupling efficiency .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

| Parameter | Optimal Value | Impact |

|---|---|---|

| Temperature | 60–80°C | Balances reaction rate and side products |

| Solvent | Dichloromethane | Enhances solubility of intermediates |

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes yield while minimizing cost |

Scientific Research Applications

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of potential drug candidates due to its structural features.

Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect.

Comparison with Similar Compounds

Amide Derivatives

Hydrochloride Salts

The hydrochloride salt 2-(2-chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride (C₁₀H₁₂Cl₂FNO₂) demonstrates improved water solubility compared to neutral esters, facilitating formulation in aqueous systems .

Key Research Findings

- Reactivity Trends : Methyl esters with halogens at positions 2 and 6 exhibit higher electrophilicity than para-substituted analogs, favoring reactions such as nucleophilic acyl substitution .

- Biological Activity: Derivatives like trans-6'-(1,3-benzodioxol-5-yl)-2'-methyl-12'-spirocyclopropyl-2',3',6',7',12',12a'-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1',4'-dione (trans-26) demonstrate the role of halogenated esters in constructing complex spirocyclic frameworks for CNS-targeting drugs .

- Stability : Ethyl esters generally exhibit longer half-lives in biological systems compared to methyl esters, as observed in pharmacokinetic studies of agrochemical precursors .

Biological Activity

Methyl 2-chloro-2-(2-chloro-6-fluorophenyl)acetate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes both chlorine and fluorine substituents on the phenyl ring, potentially enhancing its biological activity.

- Chemical Formula : CHClFO

- Molecular Weight : 202.61 g/mol

- IUPAC Name : this compound

- CAS Number : 103473-99-0

- SMILES Notation : COC(=O)C(C1=C(C=CC=C1Cl)F)Cl

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of chlorinated and fluorinated aromatic compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.156 mg/mL against different bacterial species such as E. coli, Bacillus mycoides, and C. albicans .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound 12a | 0.0195 | E. coli |

| Compound 15 | 0.0048 | Bacillus mycoides |

| Compound VIIf | TBD | Various strains |

Enzyme Inhibition

The biological activity of this compound may also extend to enzyme inhibition. For example, compounds containing similar halogenated moieties have been studied for their ability to inhibit tyrosine kinases, which are critical in the signaling pathways of many cancers. Inhibitors targeting ACK1 (activated Cdc42-associated kinase 1) have shown promising results with IC values in the nanomolar range .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of several halogenated compounds, including those structurally related to this compound. The findings suggested a correlation between halogen substitution and increased antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold . -

Cancer Therapeutics :

Research into ACK1 inhibitors revealed that certain derivatives with halogen substitutions exhibited enhanced potency against cancer cell lines. The presence of chlorine and fluorine atoms was noted to influence binding affinity and selectivity towards target enzymes, suggesting a strategic approach for drug design in oncology . -

Toxicological Studies :

Toxicological assessments of fluorinated compounds indicate that while they may possess beneficial biological activities, they also carry risks related to environmental and human health due to their persistence and potential bioaccumulation . Understanding the balance between efficacy and safety is crucial in the development of new therapeutics based on these compounds.

Q & A

Q. How does this compound compare to halogenated phenylacetic esters in agrochemical or pharmaceutical applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.